molecular formula C5H4BrN B1520224 2-Bromopyridine-D4 CAS No. 70766-71-1

2-Bromopyridine-D4

Cat. No.: B1520224
CAS No.: 70766-71-1
M. Wt: 162.02 g/mol
InChI Key: IMRWILPUOVGIMU-RHQRLBAQSA-N
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Description

2-Bromopyridine-D4 is the deuterium labeled 2-Bromopyridin . It is a colorless liquid that is used as an intermediate in organic synthesis . It is also used as a stable isotope in research .


Synthesis Analysis

2-Bromopyridine can be prepared from 2-aminopyridine via diazotization followed by bromination . It is widely used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular weight of this compound is 162.02 . The molecular formula is C5D4BrN . The SMILES string representation is BrC1=C([2H])C([2H])=C([2H])C([2H])=N1 .


Chemical Reactions Analysis

2-Bromopyridine reacts with butyllithium to give 2-lithiopyridine , which is a versatile reagent . Pyrithione can be prepared in a two-step synthesis from 2-bromopyridine by oxidation to the N-oxide with a suitable peracid followed by substitution using either sodium dithionite or sodium sulfide with sodium hydroxide to introduce the thiol functional group .


Physical and Chemical Properties Analysis

2-Bromopyridine is a light yellow oily or dark red liquid . It is miscible with ethanol, ether, benzene, and pyridine, and is soluble in water .

Scientific Research Applications

Synthesis of Tris(2-pyridyl)phosphine

2-Bromopyridine reacts with elemental phosphorus in a superbasic KOH/DMSO(H2O) suspension to afford tris(2-pyridyl)phosphine. This synthesis can be expedited using microwave assistance, yielding the product in just 20 minutes (Trofimov et al., 2012).

Analysis of Molecular Structure and Vibrational Spectra

Experimental and theoretical studies on the molecular structure and vibrational spectra of derivatives of 2-bromopyridine have been conducted. These studies employ density functional methods and compare the results with Fourier Transform Infrared and Raman spectra (Kandasamy & Velraj, 2012).

Organometallic Chemistry Applications

2-Bromopyridine is utilized in palladium-catalyzed coupling reactions. These reactions include stereospecific and regiospecific transfer of the pyridyl group, creating quaternary stereogenic centers with high enantioselectivity (Clayden & Hennecke, 2008).

Electrocatalytic Synthesis

2-Bromopyridine derivatives have been synthesized via electrocatalytic processes catalyzed by nickel complexes. This method demonstrates a simple and efficient approach with high yields (de França et al., 2002).

Synthesis of Pharmaceutical and Chemical Intermediates

2-Bromopyridine derivatives serve as important intermediates in the pharmaceutical and chemical industries. These intermediates are used in various synthetic routes involving diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation (Xu Liang, 2010).

Development of Novel Organic Materials

2-Bromopyridine is a key component in the synthesis of bioactive natural products, medicinally important compounds, and organic materials. Its derivatives are used in C-C cross-coupling reactions, demonstrating the versatility of 2-bromopyridine in synthetic chemistry (Bolliger et al., 2011).

Electrocatalytic Carboxylation

The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids has been investigated. This method avoids the use of volatile and toxic solvents and catalysts, providing an environmentally friendly approach to synthesis (Feng et al., 2010).

Safety and Hazards

2-Bromopyridine is toxic if swallowed and fatal in contact with skin . It is irritating to skin, eyes, and the respiratory system . It is harmful if inhaled and vapors may cause dizziness and suffocation . It may cause gastrointestinal irritation with nausea, vomiting, and diarrhea .

Relevant Papers The paper “Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines” discusses a selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and a range of amines . Another paper “Recent Progress on the Synthesis of Bipyridine Derivatives” mentions that 2-Bromopyridine reacts with butyllithium to give 2-lithiopyridine, which is a versatile reagent .

Mechanism of Action

Target of Action

It is known that 2-bromopyridine, the non-deuterated form of the compound, is used as an intermediate in organic synthesis . It can be inferred that the targets of 2-Bromopyridine-D4 would be similar to those of 2-Bromopyridine and would depend on the specific reactions it is involved in.

Mode of Action

The mode of action of this compound involves its interaction with its targets in the context of organic synthesis. For instance, 2-Bromopyridine reacts with butyllithium to give 2-lithiopyridine, which is a versatile reagent . The exact mode of action of this compound would depend on the specific reactions it is used in.

Biochemical Pathways

Given its use as an intermediate in organic synthesis, it can be inferred that it participates in various biochemical pathways depending on the specific reactions it is involved in .

Pharmacokinetics

As an intermediate in organic synthesis, its bioavailability would depend on the specific reactions it is used in and the resulting compounds .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As an intermediate in organic synthesis, it contributes to the formation of various compounds .

Properties

IUPAC Name

2-bromo-3,4,5,6-tetradeuteriopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRWILPUOVGIMU-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])Br)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70766-71-1
Record name 70766-71-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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